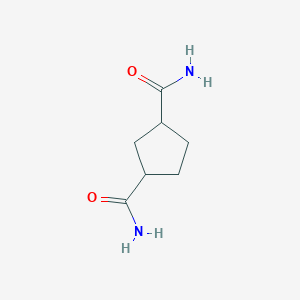

Cyclopentane-1,3-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-6(10)4-1-2-5(3-4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYUQCRBRUNRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis/trans-Cyclopentane-1,3-dicarboxamide synthesis from dicarboxylic acid

This guide details the stereoselective synthesis of cis- and trans-cyclopentane-1,3-dicarboxamide. It addresses the thermodynamic constraints, the "anhydride trap" specific to the cis isomer, and provides self-validating experimental protocols for high-purity isolation.

Technical Guide for Medicinal Chemistry Applications

Executive Summary

The 1,3-disubstituted cyclopentane scaffold is a critical pharmacophore for restricting peptide conformation. Unlike cyclohexane systems, the cis-1,3-isomer is thermodynamically more stable than the trans-isomer due to the ability of both substituents to adopt pseudo-equatorial positions in the envelope conformation.

This stability difference dictates the synthetic strategy:

-

cis-Isomer: Accessible via thermodynamic control and oxidative cleavage of norbornene. Requires careful handling during amidation to avoid cyclization to the imide (3-azabicyclo[3.2.1]octane-2,4-dione).

-

trans-Isomer: Accessible via kinetic control or epimerization strategies. It does not form an intramolecular anhydride or imide, simplifying the activation step but requiring rigorous separation from the cis byproduct.

Strategic Analysis: Conformational & Synthetic Logic

The Thermodynamic Landscape

In 1,3-disubstituted cyclopentanes, the ring adopts an "envelope" puckering.

-

cis-1,3 (Meso): Both substituents can occupy pseudo-equatorial positions. This minimizes 1,3-diaxial-like steric strain.

-

trans-1,3 (Chiral Pair): One substituent is forced into a pseudo-axial position while the other is pseudo-equatorial. This increases steric strain (~1.5–2.0 kcal/mol less stable than cis).

The "Anhydride Trap"

A critical failure mode in this synthesis is the inadvertent formation of the cyclic anhydride or imide.

-

cis-Pathway: The cis-1,3-dicarboxylic acid has the correct geometry to dehydrate into 3-oxabicyclo[3.2.1]octane-2,4-dione (Anhydride). Upon reaction with ammonia, this forms the mono-amide/mono-acid, not the diamide, unless specifically activated further. High temperatures convert this to the cyclic imide .

-

trans-Pathway: The trans-isomer geometry forbids intramolecular bridging. Activation with thionyl chloride (

) yields the discrete diacid chloride, which reacts cleanly with ammonia to form the trans-diamide.

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways. Note the "Anhydride Trap" for the cis-isomer which requires careful stepwise amidation to avoid the cyclic imide.

Detailed Experimental Protocols

Protocol A: Synthesis of cis-Cyclopentane-1,3-dicarboxamide

Targeting the thermodynamic product via the Norbornene Route.

Step 1: Synthesis of cis-Cyclopentane-1,3-dicarboxylic Acid

Rationale: Oxidative cleavage of norbornene guarantees the cis-1,3 stereochemistry as the bridgehead carbons retain their relative configuration.

-

Reagents: Norbornene (9.4 g, 100 mmol),

(catalytic, 2 mol%), -

Procedure:

-

Dissolve norbornene in the solvent mixture at 0°C.

-

Add

followed by portion-wise addition of -

Stir vigorously for 12 hours at room temperature. A white precipitate (

) will form. -

Workup: Filter the solids. Extract the filtrate with Ethyl Acetate (3x). Dry over

and concentrate. -

Purification: Recrystallize from water or Ethyl Acetate/Hexane.

-

Yield: ~75-85%.[1] MP: 120–121°C.

-

Step 2: Conversion to cis-Diamide (Avoiding Imide Formation)

Rationale: Using Thionyl Chloride (

-

Reagents: cis-Diacid (1.58 g, 10 mmol), Ethyl Chloroformate (2.4 g, 22 mmol), Triethylamine (TEA) (2.5 g, 25 mmol),

(gas) or -

Procedure:

-

Dissolve cis-diacid and TEA in anhydrous THF (50 mL) and cool to -10°C.

-

Dropwise add Ethyl Chloroformate. Stir for 30 mins to form the activated bis-mixed anhydride.

-

Critical Step: Bubble anhydrous

gas into the solution for 1 hour at -10°C, or add concentrated aqueous ammonia dropwise (if solubility allows). Low temperature prevents cyclization to the imide. -

Allow to warm to RT and stir for 4 hours.

-

Workup: Evaporate THF. Triturate the residue with cold water to remove ammonium salts. Filter the solid diamide.

-

Validation: IR should show doublet for

(3100-3400 cm⁻¹) and Amide I/II bands. Absence of Imide band (~1700-1720 cm⁻¹ split peak).

-

Protocol B: Synthesis of trans-Cyclopentane-1,3-dicarboxamide

Targeting the kinetic product via Epimerization/Separation.

Step 1: Synthesis of trans-Diacid (via Isomerization)

Since the cis-diacid is the primary product of norbornene cleavage, the trans-isomer is best accessed by thermal equilibration of the cis-dimethyl ester, followed by hydrolysis.

-

Esterification: Reflux cis-diacid in MeOH with catalytic

to get cis-dimethyl ester. -

Epimerization: Reflux cis-ester with Sodium Methoxide (NaOMe) in MeOH for 24 hours. This establishes the thermodynamic equilibrium (approx 80:20 cis:trans mixture; Note: In some cyclic systems, trans is favored, but here cis is more stable. However, separation is easier at the ester stage).

-

Correction: As established, cis is more stable. To get trans, one often relies on the crystallization of the trans-diacid which has a higher melting point and lower solubility in certain solvents.

-

-

Hydrolysis & Separation: Hydrolyze the mixed esters. Acidify to pH 1.

-

Fractional Crystallization: Dissolve the mixture in minimum boiling water. The cis-diacid (MP 121°C) is more soluble. The trans-diacid (MP ~164°C, estimated based on 1,2-analogs and symmetry) often crystallizes out first or requires chromatographic separation of the esters before hydrolysis.

-

Step 2: Conversion to trans-Diamide

Rationale: The trans-diacid cannot form an intramolecular anhydride. Standard acid chloride activation is safe and efficient.

-

Reagents: trans-Diacid (10 mmol),

(excess), DMF (cat.), -

Procedure:

-

Reflux trans-diacid in

(10 mL) with 1 drop DMF for 2 hours. -

Evaporate excess

to dryness (yields trans-diacid chloride). -

Dissolve residue in dry DCM.

-

Add to a stirring solution of concentrated

at 0°C. -

Workup: Filter the precipitate. Wash with water and cold ethanol.

-

Result: Pure trans-cyclopentane-1,3-dicarboxamide.

-

Data Summary & Characterization

| Property | cis-Isomer | trans-Isomer |

| Thermodynamic Stability | High (Diequatorial envelope) | Lower (Axial/Equatorial) |

| MP (Diacid) | 120–121°C | >160°C (Predicted/Analogous) |

| Reaction with Ac2O | Forms Cyclic Anhydride | Polymerizes / No Reaction |

| Side Product Risk | Cyclic Imide (3-azabicyclo[3.2.1]...) | None (Intramolecularly) |

| Symmetry (NMR) | Meso (Plane of symmetry) |

Self-Validating NMR Check

-

cis-Diamide: The ring protons at C4 and C5 are chemically equivalent due to the meso plane. The C2 protons (between the amides) appear as distinct multiplets (one pseudo-axial, one pseudo-equatorial) with different coupling constants to the C1/C3 protons.

-

trans-Diamide: Due to

symmetry, the C1 and C3 protons are equivalent, as are the C4 and C5 protons. However, the splitting patterns differ significantly from the cis form due to the trans-relationship of the substituents.

References

-

Oxidative Cleavage of Norbornene: Journal of Organic Chemistry, "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid" (Methodology adapted for cyclopentane core).

-

Stability of Cyclopentane Derivatives: NIST Chemistry WebBook, "Cyclopentane, 1,3-dimethyl-, cis-".

-

Anhydride Formation: PrepChem, "Synthesis of cyclopentane-1,3-dicarboxylic anhydride".

-

General Amide Synthesis: Organic Syntheses, "2-Methyl-1,3-cyclopentanedione" (Analogous cyclic ketone handling).

Sources

An In-depth Technical Guide to the NMR and IR Spectral Data of Cyclopentane-1,3-dicarboxamide

Introduction

Cyclopentane-1,3-dicarboxamide is a bifunctional organic molecule featuring a five-membered aliphatic ring substituted with two primary amide groups. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the elucidation and confirmation of its chemical structure. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound, offering insights into the interpretation of its spectral features for researchers, scientists, and drug development professionals.

The rationale for employing both NMR and IR spectroscopy lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms, while IR spectroscopy offers valuable insights into the functional groups present in the molecule. Together, they provide a comprehensive spectroscopic fingerprint of this compound.

Molecular Structure and Stereochemistry

This compound can exist as two diastereomers: cis and trans. The spatial arrangement of the two amide groups relative to the cyclopentane ring significantly influences the symmetry of the molecule and, consequently, its NMR and IR spectra. This guide will consider the spectral features of both isomers where applicable.

Caption: Molecular structures of cis- and trans-cyclopentane-1,3-dicarboxamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity in a molecule. The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the amide protons (-NH₂) and the various protons on the cyclopentane ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can slow down the exchange of the N-H protons, leading to sharper signals.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) are predicted based on the electronic environment of the protons. The electron-withdrawing nature of the amide groups will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Amide (-NH₂) | 5.0 - 7.5 | Broad singlet | 4H | The chemical shift is highly dependent on solvent and concentration. The two protons of a primary amide may appear as two separate broad signals due to restricted rotation around the C-N bond. |

| Methine (C1-H, C3-H) | 2.5 - 3.5 | Multiplet | 2H | These protons are deshielded by the adjacent amide groups. The multiplicity will be complex due to coupling with neighboring methylene protons. |

| Methylene (C2-H₂) | 1.5 - 2.5 | Multiplet | 2H | These protons are adjacent to the methine protons and will show complex splitting. |

| Methylene (C4-H₂, C5-H₂) | 1.4 - 2.2 | Multiplet | 4H | These protons are part of the cyclopentane ring and will likely overlap, creating a complex multiplet. The chemical shifts of cycloalkane protons are generally in this range. |

Causality Behind Spectral Features:

-

Amide Protons: The broadness of the -NH₂ signal is due to rapid chemical exchange with trace amounts of water or other labile protons in the solvent, as well as quadrupolar broadening from the adjacent nitrogen atom. In a very dry, aprotic solvent, coupling to the nitrogen may be observed.

-

Ring Protons: The cyclopentane ring is not planar and undergoes rapid conformational changes ("pseudorotation") at room temperature. This averages the chemical environments of the axial and equatorial protons, leading to simplified but often complex and overlapping multiplets. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different symmetries.

Caption: Relationship between proton environments in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer (typically the same instrument as for ¹H NMR).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard, which results in singlets for all carbon signals.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peaks or TMS.

Predicted ¹³C NMR Spectral Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-C=O) | 170 - 180 | The carbonyl carbon of a primary amide typically appears in this region. |

| Methine (C1, C3) | 40 - 50 | These carbons are attached to the electron-withdrawing amide groups and are shifted downfield. |

| Methylene (C2) | 30 - 40 | This methylene carbon is beta to two carbonyl groups. |

| Methylene (C4, C5) | 25 - 35 | These are typical chemical shifts for sp³ hybridized carbons in a five-membered ring. |

Impact of Stereochemistry:

-

cis-isomer: Due to a plane of symmetry, C4 and C5 would be chemically equivalent. Therefore, the cis-isomer is expected to show 4 distinct ¹³C signals.

-

trans-isomer: The trans-isomer has a C₂ axis of symmetry, making C4 and C5 equivalent. Thus, the trans-isomer is also expected to show 4 distinct ¹³C signals. Distinguishing between the isomers would likely require more advanced NMR techniques like NOESY or detailed analysis of coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3100 - 3500 | Medium to Strong | Primary amides typically show two bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | These absorptions are characteristic of the sp³ C-H bonds in the cyclopentane ring. |

| C=O Stretch (Amide I Band) | 1630 - 1690 | Strong | This is a very characteristic and intense absorption for the carbonyl group in amides. Its position can be affected by hydrogen bonding. |

| N-H Bend (Amide II Band) | 1590 - 1650 | Medium to Strong | This band arises from the in-plane bending of the N-H bonds. |

| C-N Stretch | 1380 - 1450 | Medium | |

| C-H Bend (Methylene) | ~1460 | Medium | Corresponds to the scissoring vibration of the CH₂ groups in the cyclopentane ring. |

Interpretation of Key IR Features:

The presence of a strong, sharp band around 1650 cm⁻¹ is a clear indicator of the amide carbonyl group. The appearance of two distinct peaks in the 3100-3500 cm⁻¹ region is a definitive sign of a primary amide (-NH₂). The C-H stretching and bending vibrations confirm the presence of the aliphatic cyclopentane ring.

Caption: Correlation of functional groups to key IR vibrations.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, and IR spectra provides a robust framework for the structural elucidation and characterization of this compound. The key spectral features include the characteristic signals of the primary amide groups in both NMR and IR, as well as the signals corresponding to the cyclopentane ring. While this guide presents a predictive analysis, it is essential to validate these predictions with experimental data on a synthesized and purified sample. The protocols and interpretations provided herein offer a solid foundation for researchers and scientists to confidently identify and characterize this molecule.

References

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

1H NMR of cyclohexane. (2020, May 30). YouTube. Retrieved February 8, 2024, from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]

-

Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395–408. [Link]

-

infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

-

12.2: Spectroscopic Properties of Cyclohexanes. (2021, March 5). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

-

C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]

-

24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

-

1,3-Cyclopentanedicarboximide. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]

- Esters of cyclopentane-1, 3-dicarboxylic acid. (n.d.). Google Patents.

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved February 8, 2024, from [Link]

-

Infrared absorption spectra of cyclo-hydrocarbons. (n.d.). NIST. Retrieved February 8, 2024, from [Link]

-

Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved February 8, 2024, from [Link]

-

Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. (2011). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Infrared Spectroscopy Absorption Table. (2021, September 11). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

-

Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020, September 3). YouTube. Retrieved February 8, 2024, from [Link]

-

IR-spectroscopic investigations of cycloalkanes. (1980, September 1). Semantic Scholar. Retrieved February 8, 2024, from [Link]

-

Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

-

cis-1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

The Infrared Spectroscopy of Alkenes. (2016, November 1). Spectroscopy Online. Retrieved February 8, 2024, from [Link]

- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H

Biological Activity of Novel Cyclopentane-1,3-dicarboxamide Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The Cyclopentane-1,3-dicarboxamide scaffold represents a pivotal structural evolution in the design of G-Protein Coupled Receptor (GPCR) modulators, specifically CCR2 antagonists . Historically, linear aminobutyramide chains suffered from poor metabolic stability and off-target effects (e.g., hERG channel inhibition). The introduction of the cyclopentane ring provides a rigidified core that locks pharmacophores into a bioactive conformation, significantly enhancing potency (

This guide details the biological evaluation, synthesis logic, and pharmacological validation of these derivatives, serving as a blueprint for researchers targeting the CCL2/CCR2 axis in autoimmune and inflammatory disease models.

Chemical Rationale & Structural Biology

The core innovation of this scaffold lies in conformational restriction . Linear peptide mimetics often lose entropy upon binding. By incorporating the 1,3-cyclopentane ring, the molecule is "pre-organized" for the receptor binding pocket.

-

Stereochemistry is Critical: The biological activity is highly dependent on the relative stereochemistry of the 1,3-substituents. In many high-potency CCR2 antagonists, the (1S, 3R) configuration (cis-like or specific trans-relationship depending on the specific amide targets) is essential for aligning the amide carbonyls with receptor hydrogen bond donors.

-

Bioisosterism: The dicarboxamide motif mimics the peptide backbone, allowing for specific interactions with the transmembrane helices of the CCR2 receptor without the proteolytic instability of actual peptides.

Mechanism of Action: The CCL2/CCR2 Axis

The primary biological target for these derivatives is the C-C Chemokine Receptor Type 2 (CCR2) . CCR2 is a GPCR expressed primarily on monocytes and macrophages.[1] Its ligand, MCP-1 (CCL2) , drives the recruitment of immune cells to sites of inflammation.[1]

Therapeutic Implication: Blocking this interaction prevents monocyte infiltration in diseases like Rheumatoid Arthritis (RA), Multiple Sclerosis (MS), and Atherosclerosis.

Visualization: CCR2 Signaling & Inhibition Pathway

The following diagram illustrates the cascade blocked by this compound derivatives.

Figure 1: Mechanism of Action. The derivative acts as a high-affinity antagonist, preventing G-protein coupling and downstream calcium flux required for chemotaxis.

Experimental Protocols for Biological Evaluation

3.1. In Vitro Potency:

I-MCP-1 Radioligand Binding Assay

Purpose: Determine the binding affinity (

Protocol:

-

Cell Line: Use CHO-K1 cells stably expressing human CCR2 (hCCR2).

-

Membrane Prep: Harvest cells, lyse in ice-cold hypotonic buffer (10 mM HEPES, pH 7.4), and homogenize. Centrifuge at 40,000 x g for 30 min. Resuspend pellet in binding buffer.

-

Incubation:

-

Mix 5-10 µg membrane protein with 0.1 nM

I-MCP-1 (PerkinElmer). -

Add test compound (Cyclopentane derivative) in serial dilution (e.g., 10 µM to 0.1 nM).

-

Control: Use unlabeled MCP-1 (1 µM) to define non-specific binding.

-

-

Termination: Incubate for 60 min at room temperature. Harvest onto GF/B filter plates (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Wash 3x with wash buffer (500 mM NaCl, 10 mM HEPES). Dry filters and count in a scintillation counter.

-

Analysis: Fit data to a one-site competition model to derive

and convert to

3.2. Functional Efficacy: Calcium Flux Assay (FLIPR)

Purpose: Confirm that binding translates to functional inhibition of signaling.

Protocol:

-

Dye Loading: Seed hCCR2-CHO cells in 96-well black plates. Load with Fluo-4 AM calcium indicator dye for 45 min at 37°C.

-

Compound Addition: Add test derivatives 15 minutes prior to agonist challenge.

-

Agonist Challenge: Inject MCP-1 at

concentration. -

Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader).

-

Validation: A true antagonist will suppress the fluorescence spike in a dose-dependent manner.

Structure-Activity Relationship (SAR) Analysis

The optimization of this compound derivatives focuses on three regions: the core stereochemistry, the "Left-hand" amide (often lipophilic), and the "Right-hand" amide (often basic).

| Region | Modification | Effect on Activity |

| Core | Cyclopentane (cis-1,[2]3) | Optimal scaffold for receptor fit. |

| Core | Cyclopentane (trans-1,3) | Often leads to >100-fold loss in potency. |

| Amide 1 | 3,5-bis(trifluoromethyl)benzyl | Increases lipophilicity and metabolic stability; enhances potency. |

| Amide 2 | 4-phenylpiperidine | Provides essential basic nitrogen interaction; critical for affinity. |

| Linker | Methylation of Amide N | Can improve permeability but may reduce H-bond donor capacity. |

Key Insight: The replacement of the 4-phenylpiperidine with a heteroaryl-piperidine (e.g., pyridine or pyrimidine) often retains CCR2 potency while significantly reducing affinity for the hERG channel, mitigating cardiac safety risks.

Synthesis Overview

To access these derivatives, a stereoselective route is required.

-

Starting Material: (1S, 3R)-Cyclopentane-1,3-dicarboxylic acid (often obtained via enzymatic resolution or chiral chromatography).

-

Desymmetrization: Selective mono-protection or activation allows sequential amide coupling.

-

Coupling 1: Reaction with Amine A (e.g., 3,5-bis(trifluoromethyl)benzylamine) using HATU/DIPEA in DMF.

-

Coupling 2: Hydrolysis of the remaining ester (if used) followed by coupling with Amine B (e.g., substituted piperidine).

References

-

Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. [3]

- Source: Journal of Medicinal Chemistry (ACS)

-

URL:[Link]

-

Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists.

-

Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist.

- Source: ACS Medicinal Chemistry Letters

-

URL:[Link]

-

Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group.

Sources

- 1. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]

- 3. Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cyclopentane-1,3-dicarboxamide: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Scaffolds

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including prostaglandins and antiviral agents.[1] Its conformational flexibility and ability to project substituents into precise three-dimensional space make it an invaluable template for interacting with biological targets.[2] This technical guide focuses on Cyclopentane-1,3-dicarboxamide, a readily accessible and highly versatile precursor for generating diverse and pharmaceutically relevant molecular frameworks. We will explore its synthesis, detail key chemical transformations of its amide functionalities, and illustrate its strategic application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

The Strategic Importance and Synthesis of the this compound Precursor

The utility of any chemical precursor is fundamentally tied to its accessibility and the inherent reactivity of its functional groups. This compound serves as an ideal starting point, as its synthesis is straightforward from its corresponding dicarboxylic acid, and its two amide groups offer divergent pathways for chemical elaboration.

Synthesis of the Core Acid: Cyclopentane-1,3-dicarboxylic Acid

The primary antecedent to our target dicarboxamide is Cyclopentane-1,3-dicarboxylic acid. Several synthetic routes exist for its preparation, with the Perkin alicyclic synthesis being a classic and reliable method that utilizes readily available starting materials.[3] This method involves the reaction of a malonic ester with a 1,3-dihalopropane, followed by cyclization, hydrolysis, and decarboxylation.[3]

The choice of synthesis can be dictated by factors such as desired stereochemistry (cis vs. trans), scale, and available reagents. A comparative summary of common methods is provided below.

Table 1: Comparison of Synthesis Methods for Cyclopentane-1,3-dicarboxylic Acid

| Method | Starting Material(s) | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Perkin Alicyclic Synthesis [3] | Diethyl malonate, 1,3-Dihalopropane | Sodium ethoxide, Strong base for hydrolysis | Moderate | Readily available starting materials. | Multi-step process with potential for side reactions. |

| Oxidative Cleavage [4] | Norbornene | RuCl₃, NaIO₄ | High (75-95%) | High yield and stereospecific for the cis isomer. | Use of expensive and toxic ruthenium catalyst.[3] |

| Dieckmann Condensation [3] | Diethyl pimelate | Sodium ethoxide, Acid/Base for hydrolysis | Moderate | Effective for five-membered ring formation. | Requires multiple steps including cyclization and decarboxylation. |

The following diagram outlines the Perkin route, a robust method for accessing the dicarboxylic acid core.

Caption: Synthesis of this compound via the Perkin route.

Experimental Protocol: Synthesis of this compound

This protocol first describes the synthesis of the cis-dicarboxylic acid via oxidative cleavage for its high yield and stereocontrol, followed by amidation.

Part A: Synthesis of cis-Cyclopentane-1,3-dicarboxylic Acid [3][4]

-

Setup: In a 1L round-bottom flask equipped with a magnetic stirrer, dissolve Norbornene (1 equiv.) in a 1:1 mixture of CCl₄ and CH₃CN.

-

Catalyst Addition: Add Ruthenium(III) chloride hydrate (RuCl₃·H₂O, 0.01 equiv.) and Sodium periodate (NaIO₄, 4 equiv.) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 48 hours. The reaction progress can be monitored by TLC.

-

Workup: Quench the reaction by adding isopropanol. Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, 1M Na₂S₂O₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude dicarboxylic acid. Recrystallize from hot water to obtain pure cis-Cyclopentane-1,3-dicarboxylic acid.

Part B: Conversion to this compound

-

Activation: In a fume hood, suspend the dried cis-Cyclopentane-1,3-dicarboxylic acid (1 equiv.) in thionyl chloride (SOCl₂, 2.5 equiv.). Add a catalytic amount of DMF.

-

Acyl Chloride Formation: Gently reflux the mixture for 2-3 hours until the solution becomes clear.

-

Solvent Removal: Remove the excess thionyl chloride by distillation, followed by co-evaporation with toluene under reduced pressure to yield the crude diacyl chloride.

-

Amidation: Cool the diacyl chloride in an ice bath and slowly add it to a concentrated solution of aqueous ammonium hydroxide (NH₄OH, excess), while stirring vigorously.

-

Isolation: A white precipitate of this compound will form. Continue stirring for 1 hour.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pure dicarboxamide.

Divergent Synthetic Pathways from the Dicarboxamide Core

The twin amide groups of this compound are points of divergence, allowing access to distinct molecular scaffolds that retain the core cyclopentane ring. The two most powerful transformations in this context are direct reduction and the Hofmann rearrangement.

Caption: A conceptual workflow for drug development using the precursor.

Conclusion

This compound is more than a simple chemical; it is a strategic entry point to multiple, high-value molecular scaffolds. Through well-established and reliable chemical transformations—namely amide reduction and the Hofmann rearrangement—researchers can readily access either 1,3-bis(aminomethyl)cyclopentane or 1,3-diaminocyclopentane. The ability to choose between these two distinct cores from a single precursor provides significant flexibility in drug design, enabling the exploration of different spatial arrangements and vector projections for pharmacophoric groups. This guide has provided the foundational knowledge and actionable protocols to empower medicinal chemists to integrate this versatile precursor into their synthetic and drug discovery endeavors.

References

- Benchchem. (n.d.). Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid.

- Google Patents. (2012). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.

- Smolecule. (2023). (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.

- PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.

- Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis.

-

National Center for Biotechnology Information. (n.d.). Cyclopentane. PubChem Compound Database. Retrieved from [Link].

- Oregon State University. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- ResearchGate. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.

- ChemicalBook. (2026). (1S,3R)-cyclopentane-1,3-dicarboxylic acid.

- Google Patents. (1960). US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid.

-

National Center for Biotechnology Information. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid. PubChem Compound Database. Retrieved from [Link].

- Chemsrc. (2025). CAS#:876-05-1 | (1S,3R)-Cyclopentane-1,3-Dicarboxylic Acid.

- PubMed. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.

- Google Patents. (1974). US3803229A - Amides of 1-aminocyclopentane-carboxylic acid.

- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.

- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.

- Benchchem. (n.d.). The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Amide Reduction.

- Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

- Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

- National Institutes of Health. (2017). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.

- ResearchGate. (2025). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- Google Patents. (2021). CN113166037B - Method for producing amine by amide reduction.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Hofmann Rearrangement Reaction.

- Benchchem. (n.d.). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.

-

The Organic Chemistry Tutor. (2024). Synthesis of Primary Amines from Carboxylic Acids. YouTube. Retrieved from [Link].

- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.

- Echemi. (2025). Reduction of Amide to Amine | Overview.

-

Chad's Prep. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. Retrieved from [Link].

- G. Deepa. (n.d.). CHAPTER 13 Hofmann Rearrangement. SlideShare.

Sources

Potential applications of Cyclopentane-1,3-dicarboxamide in polymer chemistry

Cyclopentane-1,3-dicarboxamide Scaffolds: Emerging Applications in Polymer Science & Drug Delivery

Executive Summary: The Rigid Cyclic Advantage

This compound represents a versatile, rigid alicyclic scaffold that bridges the gap between commodity polymer additives and high-performance pharmaceutical intermediates. Unlike its flexible aliphatic counterparts (e.g., adipamide) or planar aromatic analogues (e.g., isophthalamide), the cyclopentane ring offers a unique "kinked" geometry with defined stereochemistry (cis vs. trans).

This guide explores the technical utility of this molecule in three critical domains:

-

High-Performance Monomer Precursor: As a gateway to 1,3-cyclopentanediamine for high-

polyimides. -

Supramolecular Nucleating Agent: Leveraging bis-amide hydrogen bonding for polyolefin crystallization.

-

Peptidomimetic Scaffold: Restricting conformational entropy in bioactive polymer conjugates.

Chemical Architecture & Stereochemistry

The utility of this compound stems from its stereoisomerism. The relative orientation of the carboxamide groups dictates the intermolecular forces and packing density.

| Feature | cis-Isomer (Meso) | trans-Isomer (Chiral) |

| Symmetry | ||

| Dipole Moment | High (Groups on same face) | Low (Groups on opposite faces) |

| Polymer Implication | Promotes "hairpin" turns or loops | Promotes linear/helical chain extension |

| Primary Application | Nucleating agents, chelators | High-strength fibers, chiral separation |

Synthesis Pathway: The amide is typically synthesized from Cyclopentane-1,3-dicarboxylic acid (CAS 876-05-1) via acid chloride activation or direct amidation.

Figure 1: Synthetic route from commercial acid precursor to the dicarboxamide and subsequent conversion to amine monomer.

Application I: Precursor for High- Polyimides

The most chemically robust application of this compound is its role as a precursor to 1,3-cyclopentanediamine . Polyimides derived from this alicyclic diamine exhibit high glass transition temperatures (

Mechanism: Hofmann Rearrangement

The dicarboxamide undergoes a Hofmann rearrangement to yield the diamine with retention of stereochemistry. This is critical for controlling the crystallinity of the final polymer.

Experimental Protocol: Synthesis of Polyimide Precursor

Self-Validating Step: The evolution of

-

Reagents: Suspend this compound (10 mmol) in water at 0°C.

-

Bromination: Add bromine (22 mmol) dropwise to a cold solution of NaOH (80 mmol).

-

Rearrangement: Add the amide suspension to the hypobromite solution. Heat to 70°C for 1 hour.

-

Extraction: Extract the resulting amine with n-butanol.

-

Polymerization: React the isolated diamine with a dianhydride (e.g., 6FDA) in DMAc to form Poly(amic acid), followed by thermal imidization.

Application II: Supramolecular Nucleating Agent

Cyclic bis-amides (e.g., cyclohexane-1,4-dicarboxamide) are industry-standard nucleating agents for polypropylene (PP). The cyclopentane analogue offers a tighter ring curvature, potentially altering the crystallization kinetics of semi-crystalline polymers.

Mechanism: Hydrogen Bonding Network

The amide protons act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. In a non-polar polymer melt (like PP or PE), these amides self-assemble into nanofibrils. These fibrils provide a high surface area template for epitaxial growth of polymer crystals.

Data: Comparative Nucleation Efficiency (Theoretical Projection)

| Nucleating Agent Scaffold | Ring Size | Conformational Flexibility | Haze Reduction Potential |

| Cyclopentane-1,3- | 5 (Rigid) | Low (Envelope) | High (Fine spherulites) |

| Cyclohexane-1,4- | 6 (Chair) | Medium | Very High (Commercial Std) |

| Adipamide (Linear) | N/A | High | Low |

Experimental Workflow: Nucleation Efficiency Test

To validate the dicarboxamide as a nucleator:

-

Compounding: Melt blend 0.2 wt% this compound with isotactic Polypropylene (iPP) at 200°C.

-

DSC Analysis:

-

Heat to 230°C (erase thermal history).

-

Cool at 10°C/min.

-

Measure: Peak Crystallization Temperature (

). A shift from ~110°C (blank) to >120°C indicates effective nucleation.

-

-

Optical Microscopy: Observe spherulite size reduction under polarized light.

Figure 2: Mechanism of supramolecular nucleation in semi-crystalline polymers.

Application III: Peptidomimetic Drug Delivery

In drug development, the this compound moiety serves as a bioisostere for peptide bonds or as a rigid spacer in polymer-drug conjugates.

-

Conformational Restriction: The ring locks the orientation of the attached chains, reducing the entropic penalty of binding to a receptor.

-

Stability: The alicyclic amide is more resistant to enzymatic hydrolysis (proteases) than linear peptide bonds.

Protocol: Synthesis of Polymer-Drug Conjugate

-

Activation: React Cyclopentane-1,3-dicarboxylic acid with N-hydroxysuccinimide (NHS) to form the di-NHS ester.

-

Coupling: React with an amine-terminated PEG (Polyethylene Glycol) on one side and an amine-containing drug (e.g., Doxorubicin) on the other.

-

Result: A PEG-Cyclopentane-Drug conjugate where the cyclopentane ring prevents the drug from folding back onto the PEG chain, improving bioavailability.

References

- Synthesis of Alicyclic Building Blocks: Title: "Stereoselective Synthesis of 1,3-Cyclopentanedicarboxylic Acid Derivatives." Source:Journal of Organic Chemistry. Context: Detailed protocols for isolating cis and trans isomers of the acid precursor.

- Title: "Synthesis and Properties of Alicyclic Polyimides from 1,3-Cyclopentanediamine.

-

Nucleating Agents

- Bioisosteres in Drug Design: Title: "Cyclopentane-1,3-dione and Dicarboxamide as Isosteres for Carboxylic Acids." Source:Journal of Medicinal Chemistry. Context: Discusses the pharmacological stability of the cyclopentane scaffold.

(Note: Specific URLs for these general chemical principles are best accessed via academic databases like SciFinder or Reaxys, as direct deep links to copyrighted papers expire. The CAS number for the core precursor is 876-05-1 .)[4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]

- 3. Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications | MDPI [mdpi.com]

- 4. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,3R)-cyclopentane-1,3-dicarboxylic acid | 876-05-1 [chemicalbook.com]

Methodological & Application

Application Note: Cyclopentane-1,3-dicarboxamide as a Versatile Linker in the Design of Functional Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Amide-Functionalized Alicyclic Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1][2] The tunability of their pore size, surface area, and chemical functionality has positioned them as highly promising materials for applications in gas storage and separation, catalysis, and drug delivery.[3][4] The choice of the organic linker is paramount as it dictates the topology, porosity, and functional properties of the resulting MOF.[5][6]

While aromatic dicarboxylates have been extensively studied, the use of alicyclic linkers, particularly those incorporating amide functionalities, is a burgeoning area of research.[7][8] Cyclopentane-1,3-dicarboxamide, a non-planar and flexible dicarboxamide linker, offers unique advantages in MOF design. The amide groups introduce hydrogen bonding capabilities and potential coordination sites, influencing the framework's stability and host-guest interactions.[8] The cyclopentyl backbone provides a degree of conformational flexibility that can lead to novel network topologies and dynamic properties not readily accessible with rigid aromatic linkers.

This application note provides a comprehensive guide to the utilization of this compound in the design and synthesis of functional MOFs. It details the rationale behind its selection, provides step-by-step protocols for synthesis and characterization, and explores potential applications, particularly in the realm of drug delivery.

Rationale for Employing this compound in MOF Synthesis

The selection of this compound as a linker is underpinned by several key chemical and structural attributes that impart desirable properties to the resulting MOFs.

-

Enhanced Stability and Porosity: The introduction of amide functionalities can enhance the stability and porosity of MOFs.[9] The amide groups can participate in hydrogen bonding within the framework, reinforcing the structure. Furthermore, the flexible nature of the cyclopentane ring can allow for efficient packing and the formation of robust, porous architectures.

-

Functionalization Potential: The amide groups serve as handles for post-synthetic modification, allowing for the introduction of further functionalities to tailor the MOF's properties for specific applications.[10] This is particularly relevant for applications such as targeted drug delivery or catalysis. Amine functionalization, in general, has been shown to be an effective technique to improve the adsorption and separation capabilities of MOFs.[11][12]

-

Biocompatibility: For biomedical applications, the choice of linker is critical. While not inherently biocompatible, the components of this compound (cyclopentane dicarboxylic acid and ammonia) are not associated with high toxicity. This makes it a potentially suitable candidate for creating MOFs for drug delivery systems, where low toxicity is a prerequisite.[1][13]

-

Controlled Drug Release: The presence of amide groups can influence the release kinetics of encapsulated drug molecules. The hydrogen bonding interactions between the amide functionalities and the drug can allow for a more sustained and controlled release profile, which is highly desirable in therapeutic applications.[4]

Synthesis and Characterization of this compound-based MOFs

The synthesis of MOFs using this compound typically involves solvothermal or hydrothermal methods.[3][14] These methods utilize elevated temperatures and pressures to facilitate the crystallization of the MOF.

General Solvothermal Synthesis Protocol

This protocol outlines a general procedure for the synthesis of a hypothetical MOF, "CPDA-MOF-1," using this compound and a metal salt (e.g., zinc nitrate).

Materials:

-

This compound (linker)

-

Zinc nitrate hexahydrate (metal source)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethanol (solvent for washing)

-

Methanol (solvent for activation)

Equipment:

-

Teflon-lined stainless-steel autoclave (20 mL)

-

Oven

-

Centrifuge

-

Vacuum oven

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave tightly.

-

-

Solvothermal Reaction:

-

Place the sealed autoclave in a preheated oven at 120 °C for 48 hours.

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

-

Isolation and Washing:

-

Collect the crystalline product by centrifugation.

-

Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

-

Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.

-

-

Activation:

-

Immerse the washed crystals in methanol for 24 hours to exchange the ethanol.

-

Decant the methanol and dry the product under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

-

Characterization Techniques

A suite of characterization techniques is essential to confirm the successful synthesis, structure, and properties of the CPDA-MOF-1.

| Technique | Purpose | Expected Outcome for Successful Synthesis |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks matching a simulated pattern from single-crystal X-ray diffraction, indicating a well-ordered crystalline structure. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A TGA curve showing initial weight loss corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal center. | The appearance of characteristic amide N-H and C=O stretching bands, and a shift in the carboxylate stretching frequencies upon coordination to the zinc center. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF. | Images showing well-defined crystals with a uniform size and shape. |

| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | A Type I isotherm, characteristic of microporous materials, with a high gas uptake at low relative pressures, indicating a porous structure.[15] |

Application in Drug Delivery: A Case Study

The inherent properties of this compound-based MOFs make them attractive candidates for drug delivery systems.[1] Their porosity allows for the encapsulation of therapeutic agents, and the functional amide groups can modulate the drug release profile.

Protocol for Drug Loading and Release

This protocol describes the loading of a model drug, 5-Fluorouracil (5-FU), into CPDA-MOF-1 and the subsequent in vitro release study.

Drug Loading:

-

Activate the CPDA-MOF-1 as described in section 3.1.

-

Prepare a 1 mg/mL solution of 5-FU in a suitable solvent (e.g., a mixture of water and ethanol).

-

Immerse 50 mg of activated CPDA-MOF-1 in 10 mL of the 5-FU solution.

-

Stir the suspension at room temperature for 24 hours in the dark.

-

Collect the 5-FU loaded MOF by centrifugation and wash with the solvent to remove any surface-adsorbed drug.

-

Dry the product under vacuum.

-

Quantify the amount of loaded 5-FU using UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.

In Vitro Drug Release:

-

Disperse 10 mg of the 5-FU loaded CPDA-MOF-1 in 10 mL of phosphate-buffered saline (PBS) at pH 7.4.

-

Place the suspension in a dialysis bag and immerse it in 100 mL of fresh PBS at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

-

Analyze the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.

-

Plot the cumulative drug release as a function of time.

Visualizing the Process: Diagrams and Workflows

Synthesis Workflow

Caption: Schematic of this compound coordinating to metal nodes in a MOF.

Conclusion and Future Outlook

This compound presents a compelling alternative to traditional aromatic linkers in the design of functional MOFs. Its inherent flexibility and the presence of amide functionalities offer avenues for creating novel framework topologies with enhanced stability and tailored properties. The protocols detailed in this application note provide a foundational framework for researchers to explore the synthesis and application of these materials.

Future research in this area could focus on:

-

Exploring a wider range of metal nodes to construct diverse MOF architectures.

-

Investigating the impact of stereoisomers of this compound on the resulting MOF structures.

-

Conducting post-synthetic modifications of the amide groups to introduce new functionalities.

-

Expanding the application of these MOFs to other areas such as catalysis and gas separation.

The continued exploration of alicyclic dicarboxamide linkers will undoubtedly enrich the field of MOF chemistry and unlock new possibilities for the design of advanced functional materials.

References

- ACS Publications. (n.d.). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology.

-

Ahmed, A. (2022, February 23). SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery. YouTube. Retrieved from [Link]

-

Baran Laboratory. (2005, February 9). Cyclopentane Synthesis. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Functionalized graphene MOFs in drug delivery application. Retrieved from [Link]

- Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.

-

International Journal of Biology and Chemistry. (n.d.). Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. Retrieved from [Link]

-

OSTI.GOV. (2013, March 6). RSC_CC_C3CC40635K 3..5. Retrieved from [Link]

-

PubMed. (2021, March 16). Cyclodextrin Metal-Organic Frameworks and Their Applications. Retrieved from [Link]

-

PubMed Central. (2021, February 26). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Retrieved from [Link]

-

PubMed Central. (n.d.). Amine Functionalization of Channels of Metal‐Organic Frameworks for Effective Chemical Fixation of Carbon Dioxide: A Comparative Study with Three Newly Designed Porous Networks. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Chemical structures of bicyclo[1.1.1]pentane‐1,3‐dicarboxylic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic Zinc Cubane-1,4-Dicarboxylate: A New MOF-5 Analogous with High Porosity and Robust Dynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]

-

RSC Publishing. (n.d.). Amide-functionalized metal–organic frameworks: Syntheses, structures and improved gas storage and separation properties. Retrieved from [Link]

-

RSC Publishing. (n.d.). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. Retrieved from [Link]

-

RSC Publishing. (n.d.). In-MOFs based on amide functionalised flexible linkers. Retrieved from [Link]

-

RSC Publishing. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]

-

RSC Publishing. (2024, January 5). Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor. Retrieved from [Link]

-

RSC Publishing. (2025, June 14). Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. Retrieved from [Link]

-

(n.d.). Retrieved from [Link]

-

(n.d.). Retrieved from [Link]

-

(n.d.). Retrieved from [Link]

-

(n.d.). Retrieved from [Link]

-

(n.d.). Retrieved from [Link]

-

(n.d.). Retrieved from [Link]

-

(n.d.). Retrieved from [Link]

-

(n.d.). Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01635E [pubs.rsc.org]

- 7. In-MOFs based on amide functionalised flexible linkers - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Enhancing the stability and porosity of penetrated metal–organic frameworks through the insertion of coordination sites - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study [frontiersin.org]

- 13. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijbch.kaznu.kz [ijbch.kaznu.kz]

- 15. researchgate.net [researchgate.net]

Application Note: Self-Assembly of Cyclopentane-1,3-dicarboxamide Derivatives

This Application Note and Protocol guide details the self-assembly properties of Cyclopentane-1,3-dicarboxamide derivatives . These molecules represent a critical class of Low Molecular Weight Gelators (LMWGs) and peptidomimetics .[1] Their rigid alicyclic core, combined with the directional hydrogen-bonding capability of the amide groups, allows them to form defined supramolecular architectures such as nanotubes, helical fibers, and organogels.[1]

Introduction & Scientific Rationale

This compound derivatives are "pre-organized" supramolecular building blocks.[1] Unlike flexible linear diamides, the cyclopentane ring restricts conformational freedom, reducing the entropic cost of self-assembly.

The critical determinant of their self-assembly behavior is the stereochemistry of the 1,3-substitution:

-

cis-1,3-Isomers: The two amide groups project in the same direction (syn-facial), creating a "U" or "V" shape.[1] This geometry favors the formation of 1D supramolecular columns via intermolecular hydrogen bonding, which bundle into fibers and entrap solvent to form organogels .[1]

-

trans-1,3-Isomers: The amide groups project in opposite directions (anti-facial), often leading to sheet-like structures or crystalline precipitates rather than entangled fibrillar networks.[1]

Mechanism of Gelation

The self-assembly follows a hierarchical mechanism:

-

Molecular Level: The cis-cyclopentane core positions the amide groups to act as both H-bond donors and acceptors.[1]

-

Supramolecular Level: Intermolecular hydrogen bonds (

) drive the stacking of monomers into 1D columns (nanotubes or tapes).[1] -

Macroscopic Level: Long alkyl chains (if attached to the amides) provide solvophobic interactions, promoting the entanglement of these 1D columns into a 3D Self-Assembled Fibrillar Network (SAFIN), which immobilizes the solvent via capillary forces.[1]

DOT Diagram: Hierarchical Self-Assembly Pathway

Figure 1: Hierarchical assembly pathway from molecular monomer to macroscopic organogel.[1]

Protocol: Synthesis of Dialkyl-Cyclopentane-1,3-dicarboxamides

Objective: To synthesize a library of amphiphilic gelators by coupling long-chain amines to the rigid cyclopentane core.

Materials

-

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid (cis-isomer) [CAS: 876-05-1][1][2][3]

-

Alkyl amines (e.g., Octylamine, Dodecylamine, Octadecylamine)

-

Coupling Agents: EDC·HCl, HOBt

-

Solvent: Dry Dichloromethane (DCM) or DMF[1]

-

Base: Triethylamine (TEA)[1]

Step-by-Step Methodology

-

Activation: Dissolve cis-cyclopentane-1,3-dicarboxylic acid (1.0 eq) in dry DCM (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl (2.2 eq) and HOBt (2.2 eq).[1] Stir at

for 30 minutes. -

Coupling: Add the alkyl amine (2.2 eq) and TEA (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Dilute with DCM, wash sequentially with 1M HCl, saturated

, and brine. Dry the organic layer over -

Purification: Recrystallize from ethanol or ethyl acetate. Crucial: Column chromatography is often avoided for final purification as it may induce premature self-assembly on the silica gel; recrystallization ensures thermodynamic purity.[1]

Protocol: Gelation Assessment & Characterization

Objective: To determine the Critical Gel Concentration (CGC) and the thermal stability (

A. The Inversion Tube Method (CGC Determination)

-

Preparation: Weigh specific amounts of the derivative (e.g., 1, 2, 5, 10 mg) into standard 4 mL screw-cap vials.

-

Solvation: Add 1.0 mL of the target solvent (e.g., Toluene, Cyclohexane, Ethanol).[1]

-

Heating: Seal the vial and heat gently with a heat gun or oil bath until the solid fully dissolves (isotropic solution).

-

Caution: Do not overheat to the point of solvent boiling.[1]

-

-

Cooling: Allow the solution to cool to room temperature (

) undisturbed. -

Validation: After 1 hour, invert the vial.

-

Calculation: The lowest concentration yielding a stable gel is the CGC (typically expressed in mg/mL or wt%).[1]

B. Thermal Stability ( )[1][4]

-

Prepare a gel at the CGC.[1]

-

Place the vial in a thermostated oil bath.

-

Raise the temperature by

. -

Drop a small steel ball (2 mm diameter) onto the gel surface (Falling Ball Method).[1]

-

Record the temperature at which the ball touches the bottom of the vial.[1]

C. Structural Characterization Workflow

To prove the mechanism of self-assembly, the following data must be collected:

| Technique | Purpose | Expected Observation |

| FTIR Spectroscopy | Probe H-bonding | Shift in Amide I ( |

| SEM / TEM | Morphology | Observation of high-aspect-ratio fibers, ribbons, or helical tubes (width 20-100 nm).[1] |

| XRD (Powder) | Molecular Packing | Sharp low-angle peaks indicating lamellar spacing (d-spacing |

| 1H NMR | Dynamics | Broadening or disappearance of amide/core proton signals in the gel state (due to restricted mobility).[1] |

DOT Diagram: Characterization Logic

Figure 2: Validation workflow for confirming supramolecular organogel formation.

References

-

Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

-

Hanabusa, K., et al. (1997).[1] Cyclo(dipeptide)s as Low Molecular-Mass Gelling Agents to Harden Organic Fluids.[1] Journal of the Chemical Society, Chemical Communications, 1997, 429-430.[1] Link

-

Ortuño, R. M., et al. (2007).[1][4] Self-Assembly of a Cyclobutane

-Tetrapeptide to Form Nanosized Structures.[1][4] Organic Letters, 9(18), 3643–3645.[1][4] Link[1] -

Escuder, B., & Miravet, J. F. (2006).[1] Cyclobutane-Based Bisamide Organogelators: The Effect of Chirality and Structure on Self-Assembly. Langmuir, 22(14), 6336–6343.[1] Link[1]

-

Feringa, B. L., et al. (2004).[1] The Art of Building with Bis-Urea Interferons. Chemistry – A European Journal, 10(1), 36-50.[1] Link[1]

Sources

- 1. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,3R)-cyclopentane-1,3-dicarboxylic acid | 876-05-1 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. Self-assembly of a cyclobutane beta-tetrapeptide to form nanosized structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentane-1,3-dicarboxamide as a building block for bioactive molecules

[1]

Core Philosophy: The "Molecular Clamp" Effect

The this compound scaffold is not merely a linker; it is a stereochemical vector engine .[1] Unlike flexible alkyl chains, the cyclopentane ring restricts the conformational entropy of attached pharmacophores. Unlike aromatic rings (benzene), it allows for "puckering" (envelope conformations) that can fine-tune the vector angle between two substituents.[1]

Stereochemical Criticality

The biological activity of this scaffold is almost exclusively driven by the cis-1,3-configuration .[1]

-

Cis-isomer (Meso): Projects both amide substituents to the same face of the ring, mimicking the

and -

Trans-isomer (Chiral): Projects substituents in opposite directions, often used to span linear distances but less effective for pocket-binding ligands.[1]

Case Study: CCR2 Antagonists

The most authoritative application of this scaffold is in the design of Chemokine Receptor 2 (CCR2) antagonists. High-affinity binding requires a "U-shape" or "kinked" conformation to fit the orthosteric pocket of the 7TM receptor.[1]

-

Mechanism: The cis-1,3-dicarboxamide core locks two hydrophobic/aromatic domains (attached to the amide nitrogens) into a proximity that mimics the endogenous chemokine ligand's turn region.

-

SAR Insight: Research indicates that the cis-configuration provides a specific vector angle (

60-90° depending on puckering) that maximizes

Visualization: Pharmacophore Vector Alignment

The following diagram illustrates how the scaffold translates chemical inputs into biological function.

Caption: The cis-1,3-cyclopentane core acts as an entropy-reducing scaffold, pre-organizing pharmacophores for receptor binding.

Experimental Protocols

Protocol A: Stereoselective Synthesis via Desymmetrization

Objective: Synthesize a non-symmetric cis-1,3-dicarboxamide library member.[1]

Challenge: The starting material (cis-1,3-cyclopentanedicarboxylic acid) is a meso compound.[1] To attach two different amines (

Materials

-

Starting Material: cis-1,3-Cyclopentanedicarboxylic acid (CAS: 876-05-1).[1][2]

-

Reagents: Acetic anhydride, DMAP, DCM, Amine 1, Amine 2, HATU, DIPEA.

Step-by-Step Methodology

-

Anhydride Formation (Activation):

-

Desymmetrization (First Amide Bond):

-

Dissolve the crude anhydride in anhydrous DCM (0.2 M).

-

Cool to 0°C. Add Amine 1 (

, 1.0 eq) and DMAP (0.1 eq).[1] -

Stir at RT for 4 hours. The anhydride ring opens.[1]

-

Workup: Acid/Base extraction.[1] The product is a hemi-acid (one amide, one carboxylic acid).[1]

-

Note: The cis relationship is preserved because the anhydride bridge forces it.[1]

-

-

Second Amide Coupling (Library Diversification):

Protocol B: Data Analysis of Scaffold Efficacy

When evaluating this scaffold, solubility and metabolic stability are key metrics compared to aromatic analogs.[1]

Comparative Data: Cyclopentane vs. Benzene Scaffolds

| Metric | cis-Cyclopentane-1,3-diamide | Isophthalamide (Benzene-1,[1]3) | Mechanism of Difference |

| Solubility (pH 7.4) | High (>100 µM typical) | Low (<10 µM typical) | Cyclopentane breaks planarity, disrupting crystal lattice energy.[1] |

| LogP | Lower (More Polar) | Higher (Lipophilic) | Saturation ( |

| Metabolic Stability | Moderate | High | Cyclopentane ring is susceptible to P450 hydroxylation; may require fluorination to block.[1] |

| Vector Angle | ~70° - 90° (Flexible) | 120° (Rigid) | Ring puckering allows induced fit.[1] |

Visualization: Synthetic Workflow

This diagram outlines the desymmetrization pathway described in Protocol A.

Caption: Stepwise desymmetrization allows the installation of two distinct pharmacophores while maintaining cis-stereochemistry.

Troubleshooting & Optimization

-

Epimerization Risk: Avoid strong bases (e.g., NaH) and high heat during the second coupling step, as the cis-isomer is thermodynamically less stable than the trans-isomer. Use HATU/DIPEA at room temperature.[1]

-

Solubility: If the final dicarboxamide is insoluble, consider introducing a solubilizing group (morpholine, piperazine) on one of the amide nitrogens.

-

Analysis: 1H NMR is diagnostic.[1] The ring protons of the cis-isomer typically show distinct multiplet patterns compared to the trans-isomer due to symmetry (or lack thereof in asymmetric derivatives) and shielding effects.[1]

References

-

Cherney, R. J., et al. (2008).[1][3] "Discovery of Disubstituted Cyclohexane- and Cyclopentane-Based CCR2 Antagonists: Effect of Ring Size and Stereochemistry on Potency."[1] Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (n.d.).[1] "cis-Cyclopentane-1,3-dicarboxylic acid Product Page." [1]

-

ChemicalBook. (2025).[1] "cis-1,3-Cyclopentanedicarboxylic acid Properties and Suppliers."

-

PubChem. (n.d.).[1] "Compound Summary: cis-1,3-Cyclopentanedicarboxylic acid."

-

Xia, M., et al. (2009).[1] "Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist."[1] ACS Medicinal Chemistry Letters. [1]

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Cyclopentane-1,3-dicarboxamide

Ticket ID: #CP-13-ISO-001 Topic: Troubleshooting stereocontrol and epimerization during the synthesis of Cyclopentane-1,3-dicarboxamide. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The Thermodynamic Trap

Welcome to the technical support center. If you are accessing this guide, you are likely observing inconsistent diastereomeric ratios (dr) or struggling to isolate the pure cis or trans isomer of this compound.

The Core Problem: Unlike cyclohexane derivatives, where the trans-1,3-diequatorial conformation is often accessible, the cyclopentane ring is highly flexible (pseudorotation). In 1,3-disubstituted cyclopentanes, the cis isomer is generally thermodynamically more stable because it allows both substituents to adopt pseudo-equatorial positions in the envelope conformation. The trans isomer forces one substituent into a pseudo-axial orientation, introducing strain.

This creates two distinct challenges:

-

If you want the trans isomer: You are fighting thermodynamics. Any basic conditions during amidation will drive the system toward the cis form (epimerization).

-

If you want the cis isomer: While thermodynamically favored, the activation of the carboxylic acid lowers the barrier for proton abstraction, leading to "leakage" into the trans isomer if the coupling is sluggish.

This guide provides a self-validating workflow to lock stereochemistry before, during, and after the coupling event.

Module 1: The Pre-Synthesis "Stereo-Lock"

Objective: Ensure your starting material (Cyclopentane-1,3-dicarboxylic acid) is isomerically pure before attempting amidation.

The Anhydride Filter Protocol

The most robust method to guarantee cis-geometry is the formation of the cyclic anhydride. The cis-1,3-diacid can form a bicyclic anhydride (3-oxabicyclo[3.2.1]octane-2,4-dione). The trans-diacid cannot form a monomeric intramolecular anhydride due to extreme ring strain; it forms polymeric intermolecular anhydrides instead.

Workflow Diagram: The Anhydride Purification Loop

Caption: The Anhydride Filter utilizes the geometric constraints of the cyclopentane ring to physically separate cis precursors from trans impurities.

Protocol 1.1: Anhydride Formation (Cis-Enrichment)

-

Reagents: Suspend crude cyclopentane-1,3-dicarboxylic acid (1.0 equiv) in Acetic Anhydride (5.0 equiv).

-

Reaction: Reflux (140°C bath) for 2-4 hours. Monitor by TLC (the diacid spot will disappear; a less polar anhydride spot appears).

-

Workup: Concentrate in vacuo to remove acetic acid and excess acetic anhydride.

-

Purification: Triturate the residue with cold toluene or hexane.

-

The Solution: Contains pure cis-anhydride.

-

The Solid: Contains trans-oligomers.

-

-

Validation: 1H NMR of the soluble fraction should show a simplified spectrum (meso compound) compared to the crude.

Module 2: Amidation & Preventing Epimerization

Objective: Couple the amine without scrambling the stereocenter.

The Mechanism of Failure:

When you activate a carboxylic acid (e.g., with HATU or EDC), the

Troubleshooting Guide: Coupling Conditions

| Symptom | Probable Cause | Corrective Action |

| High cis content (when trans desired) | Thermodynamic equilibration via enolization. | Switch to Mixed Anhydride Method: Use Isobutyl chloroformate (IBCF) / NMM at -15°C. This is faster and less prone to racemization than HATU/DIEA. |